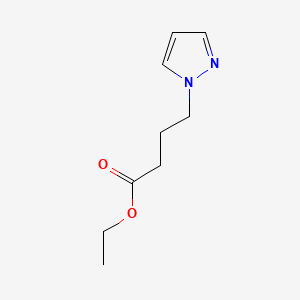

Pyrazole-1-butyric acid, ethyl ester

説明

Pyrazole-1-butyric acid, ethyl ester is a chemical compound with the molecular formula C9H14N2O2. Pyrazoles are a class of compounds that have a five-membered heterocyclic ring structure with two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research has also highlighted the synthesis of pyrazole derivatives via [3 + 2] cycloaddition reactions of diazo compounds and their synthetic equivalents .Molecular Structure Analysis

The basic structure of a pyrazole molecule consists of a five-membered heterocyclic aromatic ring with two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The specific structure of Pyrazole-1-butyric acid, ethyl ester would include additional functional groups attached to this basic pyrazole structure.Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensations .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions .

Agrochemistry

In the field of agrochemistry, pyrazoles are also widely used . They are often incorporated into compounds with herbicidal properties .

Coordination Chemistry

Pyrazoles play a significant role in coordination chemistry . They can act as ligands, coordinating with various metal ions to form complexes .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds have applications in various fields, including catalysis .

Antileishmanial Activity

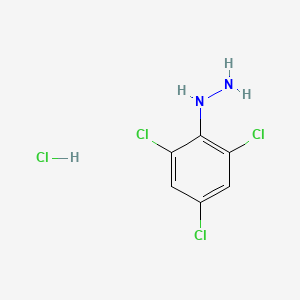

Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles also exhibited antimalarial activities . Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .

Antibacterial Activity

The sulfonamide functionality in pyrazole-bearing compounds can display antibacterial activities .

Anti-viral HIV Activities

The same sulfonamide functionality in pyrazole-bearing compounds can also display anti-viral HIV activities .

将来の方向性

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of new synthetic approaches, the discovery of new biological activities, and the exploration of their potential applications in various fields .

作用機序

Target of Action

Pyrazole derivatives, which ethyl 4-(1h-pyrazol-1-yl)butanoate is a part of, have been found to exhibit a broad range of biological activities

Mode of Action

It is known that pyrazole derivatives can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that Ethyl 4-(1H-pyrazol-1-yl)butanoate may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that Ethyl 4-(1H-pyrazol-1-yl)butanoate affects multiple pathways

Result of Action

Pyrazole derivatives have been found to exhibit a broad range of biological activities , suggesting that Ethyl 4-(1H-pyrazol-1-yl)butanoate may have similar effects

特性

IUPAC Name |

ethyl 4-pyrazol-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGKUMKJPXBPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149280 | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazole-1-butyric acid, ethyl ester | |

CAS RN |

110525-55-8 | |

| Record name | Ethyl 1H-pyrazole-1-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-butyric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。